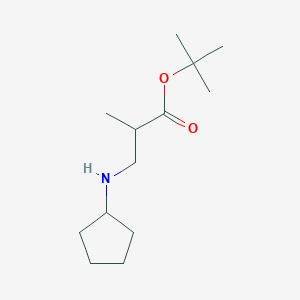![molecular formula C13H27NO2 B6340381 tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate CAS No. 1221341-90-7](/img/structure/B6340381.png)
tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate” is a chemical compound with the molecular formula C13H27NO2 . It is also known as "Propanoic acid, 3-[(1,2-dimethylpropyl)amino]-2-methyl-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure would require more specific information or computational analysis.Applications De Recherche Scientifique
Tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of various polymers for use in drug delivery systems, as well as for the synthesis of various polymeric materials for use in biomedical applications.
Mécanisme D'action
Tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate acts as a nucleophile in the reaction of this compound 2-methyl-3-aminopropionate chloride with sodium hydroxide or ammonium hydroxide. The this compound group of the aminopropionate chloride is protonated by the hydroxide ion, forming a cationic species. The nucleophilic attack of the aminopropionate chloride on the protonated this compound group results in the formation of the this compound 2-methyl-3-aminopropionate anion.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the nervous system. It has also been studied for its potential effects on the immune system and its potential to act as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate has several advantages and limitations when used in lab experiments. It is a relatively inexpensive compound and is widely available. It is also relatively stable and has a low toxicity. However, it is not very soluble in water and is not very reactive, so it is not suitable for use in certain types of reactions.
Orientations Futures
Tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate has a wide range of potential applications in the field of scientific research. Possible future directions include further research into its biochemical and physiological effects, its potential for use in drug delivery systems, and its potential as an anti-inflammatory agent. Additionally, further research into its synthesis and reactivity could lead to new uses for the compound in the fields of organic chemistry and biochemistry.
Méthodes De Synthèse
Tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate is typically synthesized from the reaction of this compound 2-methyl-3-aminopropionate chloride with sodium hydroxide or ammonium hydroxide in an aqueous solution. The reaction is typically carried out at room temperature and produces a colorless solution.
Propriétés
IUPAC Name |
tert-butyl 2-methyl-3-(3-methylbutan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-9(2)11(4)14-8-10(3)12(15)16-13(5,6)7/h9-11,14H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHRSFGZNLNGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)
![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)
![tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340317.png)
![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)
![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340322.png)
![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340334.png)
![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340350.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)
![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)
![tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340369.png)
![tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340373.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)
![tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6340394.png)